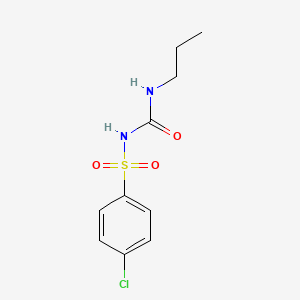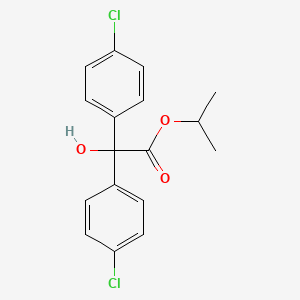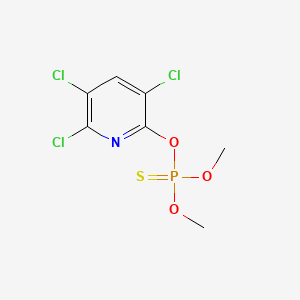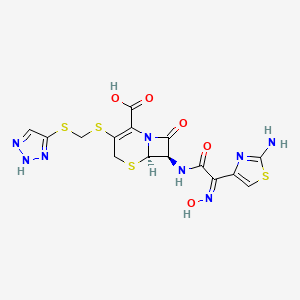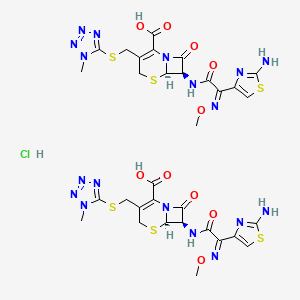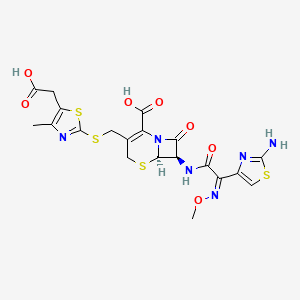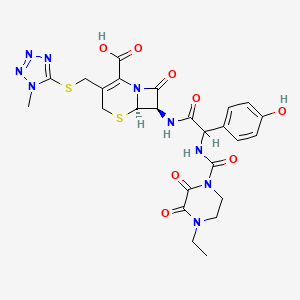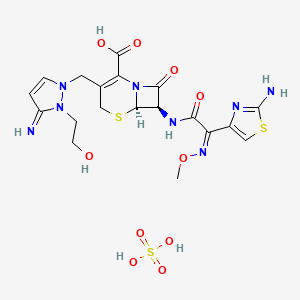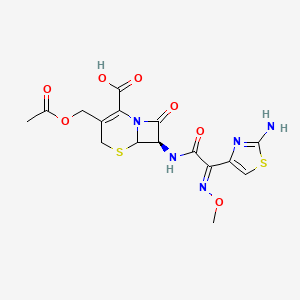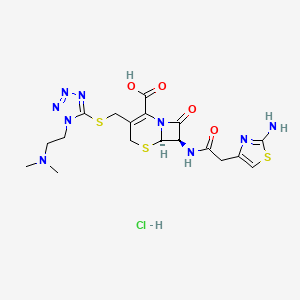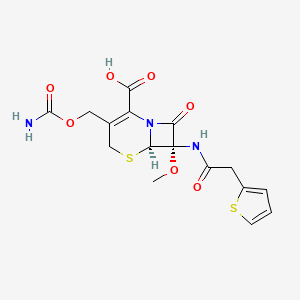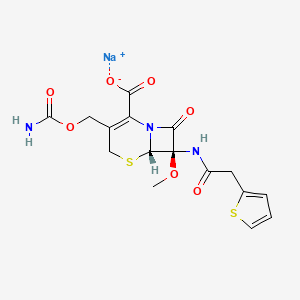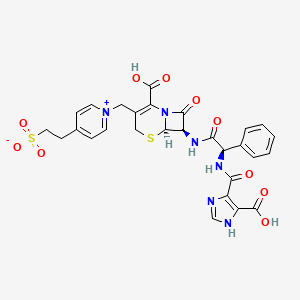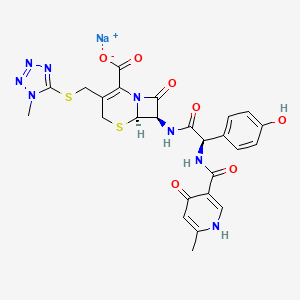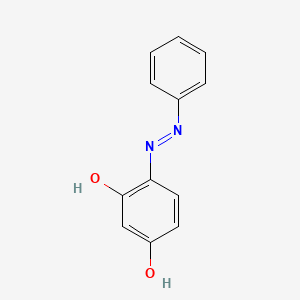
Sudan Orange G
Vue d'ensemble
Description
Sudan Orange G, also known as 2,4-Dihydroxyazobenzene or SOG, is a fat-soluble azo dye . It is used to stain neutral triglycerides in frozen sections and lipids and lipoproteins on paraffin sections . It is also used as a standard in Liquid chromatography–mass spectrometry .
Synthesis Analysis
Sudan Orange G is synthesized as an azo dye . The dye content is approximately 85% . It has been used to study its enzymatic biotransformation .Molecular Structure Analysis
The Sudan Orange G molecule contains a total of 27 bonds. There are 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aliphatic), 1 hydrazone, and 1 hydroxyl group .Chemical Reactions Analysis
The enzymatic oxidation of Sudan Orange G has been studied and shows that the enzymatic bioremediation process reduces the toxicity of Sudan Orange G by 3-fold . In polymer studies, Sudan Orange G has been used to probe non-specific interactions .Physical And Chemical Properties Analysis
Sudan Orange G has a molecular formula of C12H10N2O2 and a molar mass of 214.22 g/mol . It has a density of 1.2042 (rough estimate), a melting point of 143-146°C (lit.), and a boiling point of 354.35°C (rough estimate) . It is soluble in chloroform at 1 mg/mL, clear, orange to red .Applications De Recherche Scientifique
Food Analytical Methods
- Field : Food Science
- Application : Sudan Orange G is used in the quantification of different Sudan dyes in some Egyptian food samples .
- Method : The method involves using liquid chromatography/tandem mass spectrometry. Separation was carried out on Kinetex 2.6u C18 100 A (75 mm × 4.6 mm) phenomenex using isocratic elution with 10:90% water and acetonitrile containing 2.0 mmol/L ammonium formate and 0.2% formic acid .
- Results : The linearity was 0.2–10.0 ng/mL with r2 > 0.9975. LOD and LOQ were 0.07 and 0.23 ng/mL, respectively, for Sudan Orange G. Recoveries ranged from 78.79 to 110.49%. The method has been successfully applied for the quantification of these dyes in 60 food samples such as spices, chili powder, turmeric, paprika, and curry .
Liquid Chromatography-Tandem Quadrupole Mass Spectrometry
- Field : Analytical Chemistry
- Application : Sudan Orange G is used in the analysis of Sudan and other Azo Dyes in Spices .
- Method : The method involves using an ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro MS/MS System, with a chromatographic run time of 14 min .
- Results : Excellent sensitivity was demonstrated from the analysis of matrix-matched standard at the lowest concentration (0.125 mg/kg), which indicates that the method is capable of detection in extracts at much lower concentrations .
Enzymatic Biotransformation
- Field : Biochemistry
- Application : Sudan Orange G is used to study its enzymatic biotransformation .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Histology Staining
- Field : Histology
- Application : Sudan Orange G is used in the Papanicolaou stain to stain keratin. It is also a major component of the Alexander test for pollen staining. It is often combined with other yellow dyes and used to stain erythrocytes in the trichrome methods .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Electrophoretic Color Marker
- Field : Molecular Biology
- Application : Sudan Orange G can be used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis, running approximately at the size of a 50 Base pair (bp) DNA molecule, and polyacrylamide gel electrophoresis .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
pH Indicator
- Field : Chemistry
- Application : Despite its two ionizable groups, Sudan Orange G shows only two colors in aqueous solution, brilliant orange in neutral and acidic pH or red in pH greater than 9 .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
Detection of Azo Dyes in Food
- Field : Food Safety
- Application : Sudan Orange G is used in the detection and quantification of 11 Sudan and azo-dyes in food products .
- Method : The method involves a simple QuEChERS extraction procedure, UPLC separation with MS/MS .
- Results : The mean recovery ranged from 93.8 to 115.2% and the precision of the method was also satisfactory for all analytes in both within-laboratory repeatability (0.8–7.7%) and within-laboratory reproducibility (1.6–7.7%) studies .
Safety And Hazards
Propriétés
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062146 | |
| Record name | C.I. Solvent Orange 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sudan Orange G | |
CAS RN |
2051-85-6 | |
| Record name | 2,4-Dihydroxyazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 11920 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan Orange G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Orange 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylazo)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT ORANGE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



